![molecular formula C11H14ClNO2 B2515958 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride CAS No. 2460755-78-4](/img/structure/B2515958.png)
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride
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Overview
Description
“5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid” is a chemical compound . It belongs to the class of organic compounds known as naphthalenecarboxylic acids, which are compounds containing a naphthalene moiety, bearing a carboxylic acid group at one or more positions .
Molecular Structure Analysis
The molecular structure of “5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride” is available in various databases . The IUPAC Standard InChI for this compound isInChI=1S/C12H12F3NO/c13-12(14,15)11(17)16-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H,16,17)
. Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride” include a molecular weight of 243.2250 . Unfortunately, specific information about its melting point, boiling point, and density was not found in the available resources .Scientific Research Applications
- Function : 5,6,7,8-Tetrahydro-1-naphthylamine is employed as a reagent in the synthesis of GoSlo-SR-5-69 , a potent activator of large conductance Ca2±activated K+ (BK) channels .
- Significance : These compounds act as inhibitors of the hypoxia-inducible factor (HIF) pathway , which plays a pivotal role in cellular adaptation to low oxygen levels. Modulating HIF activity has implications in cancer, ischemic diseases, and wound healing .
- Significance : Palonosetron is used to prevent chemotherapy-induced nausea and vomiting. Understanding its synthesis pathway aids drug development .
Activator of BK Channels
Inhibitor of Hypoxia Inducible Factor (HIF) Pathway
Intermediate for Palonosetron Synthesis
Enantiomer-Specific Research
Mechanism of Action
Target of Action
It is known that this compound is an important aromatic amine, which can be used as an organic synthesis intermediate .
Mode of Action
It is known to be used in the synthesis of goslo-sr-5-69, a potent activator of large conductance ca2±activated k+ (bk) channels .
Biochemical Pathways
It is used in the synthesis of benzopyrans and related compounds as inhibitors of the hypoxia-inducible factor pathway .
Result of Action
It is known to be used in the preparation of the therapeutically useful antiemetic agent palonosetron .
properties
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14;/h1,4-5,10H,2-3,6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDFWVFJASVBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
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